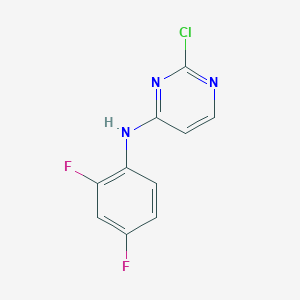
3-(Phenyl-sulphinyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenyl-sulphinyl)-pyridine is an organosulfur compound that features a phenyl group attached to a sulfoxide moiety, which is further connected to a pyridine ring at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Phenyl-sulphinyl)-pyridine can be synthesized through several methods. One common approach involves the oxidation of phenyl(3-pyridinyl) sulfide using oxidizing agents such as hydrogen peroxide or Oxone®. The reaction typically occurs under mild conditions, ensuring high selectivity for the sulfoxide over the sulfone.
Industrial Production Methods
In an industrial setting, the synthesis of phenyl(3-pyridinyl) sulfoxide may involve a one-pot thiol-free method. This method uses benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals. This approach is efficient and compatible with various functional groups, delivering the desired sulfoxide in good yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenyl-sulphinyl)-pyridine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or Oxone® under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution at the pyridine ring.
Major Products Formed
Oxidation: Phenyl(3-pyridinyl) sulfone.
Reduction: Phenyl(3-pyridinyl) sulfide.
Substitution: Substituted phenyl(3-pyridinyl) sulfoxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Phenyl-sulphinyl)-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism by which phenyl(3-pyridinyl) sulfoxide exerts its effects involves interactions with molecular targets and pathways. The sulfoxide moiety can act as an electron donor or acceptor, influencing the reactivity of the compound. The phenyl and pyridine rings provide additional sites for interaction with biological molecules, potentially leading to various biological activities .
Comparación Con Compuestos Similares
3-(Phenyl-sulphinyl)-pyridine can be compared with other similar compounds, such as:
- Phenyl(2-pyridinyl) sulfoxide
- Phenyl(4-pyridinyl) sulfoxide
- Phenyl(3-pyridinyl) sulfide
- Phenyl(3-pyridinyl) sulfone
Uniqueness
This compound is unique due to the specific positioning of the sulfoxide moiety and the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H9NOS |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
3-(benzenesulfinyl)pyridine |
InChI |
InChI=1S/C11H9NOS/c13-14(10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H |
Clave InChI |
RTVYDDWRXGSJPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8592909.png)


![2-Oxobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B8592930.png)
![1-[(3-Methylbutoxy)methyl]-3-nitrobenzene](/img/structure/B8592935.png)

![2-[Bromo(nitro)methylidene]-3-(methanesulfonyl)-1,3-thiazinane](/img/structure/B8592949.png)

![1,4-Diazabicyclo[3.2.2]nonane, 4-(6-chloro-3-pyridazinyl)-](/img/structure/B8592971.png)


